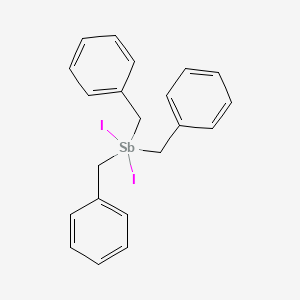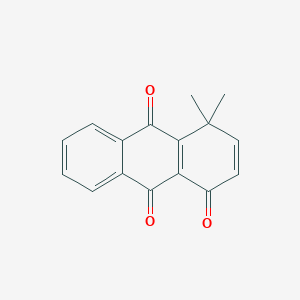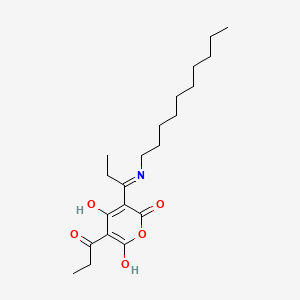
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- is a specialized organic compound characterized by the presence of a trifluoromethyl group and an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with an octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2,2,2-Trifluoroacetimidoyl chloride+Octylamine→Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to ensure high-quality product.
化学反応の分析
Types of Reactions
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanimidoyl derivatives.
Hydrolysis: Formation of the corresponding amide.
Oxidation and Reduction: Formation of oxidized or reduced trifluoromethyl derivatives.
科学的研究の応用
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as hydrophobicity and chemical resistance.
Medicinal Chemistry: Investigated for potential use in drug development due to its ability to modify biological molecules.
Biological Research: Used in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic and biological applications.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-1-naphthalenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-fluorophenyl)acetimidoyl Chloride
Uniqueness
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- is unique due to the presence of the octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and materials science.
特性
CAS番号 |
172510-99-5 |
|---|---|
分子式 |
C10H17ClF3N |
分子量 |
243.70 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-octylethanimidoyl chloride |
InChI |
InChI=1S/C10H17ClF3N/c1-2-3-4-5-6-7-8-15-9(11)10(12,13)14/h2-8H2,1H3 |
InChIキー |
WHHGGOLFHBLSQJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN=C(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
phosphane](/img/structure/B14269108.png)




![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
